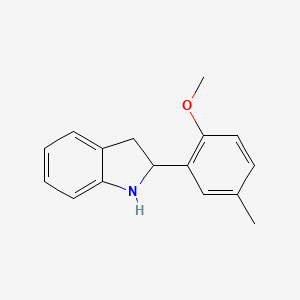

2-(2-Methoxy-5-methylphenyl)indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Methoxy-5-methylphenyl)indoline is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The structure of this compound includes a methoxy group and a methyl group attached to the phenyl ring, which is fused to an indoline moiety.

Méthodes De Préparation

The synthesis of 2-(2-Methoxy-5-methylphenyl)indoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . For industrial production, the Bartoli reaction is another scalable method that uses a Grignard reagent to form the indole core . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as methanol or tetrahydrofuran (THF).

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Biological Activities

1. Anticancer Properties

Research indicates that indoline derivatives, including 2-(2-Methoxy-5-methylphenyl)indoline, exhibit significant anticancer activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that related indoline compounds displayed high levels of cytotoxicity against human tumor cells, with promising growth inhibition rates .

2. Anti-inflammatory Effects

Indoline derivatives have also been characterized as dual inhibitors of lipoxygenase and soluble epoxide hydrolase, which are key enzymes in inflammatory pathways. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models, suggesting potential therapeutic applications in treating conditions such as arthritis and asthma .

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its derivatives have been evaluated for their effectiveness against bacterial and fungal strains, indicating a broad spectrum of activity that can be harnessed for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the indoline core or substituents on the phenyl ring can significantly impact its pharmacological properties. For example, variations in the methoxy group positioning or methyl substitutions can enhance potency against specific targets while minimizing toxicity .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)indoline involves its interaction with various molecular targets and pathways. The indole moiety can intercalate with DNA, affecting gene expression and cellular processes . Additionally, it can bind to specific receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparaison Avec Des Composés Similaires

2-(2-Methoxy-5-methylphenyl)indoline can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Tryptophan: An essential amino acid and precursor to serotonin.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Activité Biologique

2-(2-Methoxy-5-methylphenyl)indoline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes an indoline core substituted with a methoxy group and a methyl group on the phenyl ring. The molecular formula is C16H17N, with a molecular weight of approximately 239.32 g/mol. This unique structure contributes to its varied biological activities.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that indoline derivatives can inhibit enzymes such as 5-lipoxygenase (5-LOX), which is crucial in inflammatory pathways. For instance, related compounds have demonstrated IC50 values in the low micromolar range against 5-LOX, indicating significant inhibitory potential .

- Anti-Cancer Properties : Analogues of indoline have been observed to induce cell death in cancer cell lines through mechanisms like microtubule disruption and the induction of non-apoptotic cell death forms such as methuosis . The presence of methoxy groups at specific positions on the indole ring has been linked to enhanced anti-cancer activity.

Table 1: Biological Activities of this compound and Related Compounds

| Compound | Target Enzyme | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | 5-Lipoxygenase | TBD | Potential anti-inflammatory |

| Indoline Derivative 43 | 5-Lipoxygenase | 1.38 ± 0.23 | Anti-inflammatory in vivo |

| Indoline Derivative 73 | Dual inhibitor (5-LOX/sEH) | 0.41 ± 0.01 (5-LOX), 0.43 ± 0.10 (sEH) | Anti-inflammatory in murine models |

Note: TBD indicates that specific IC50 data for the compound is currently unavailable.

Case Studies and Research Findings

- Anti-inflammatory Effects : In studies involving murine models, compounds structurally related to this compound exhibited significant anti-inflammatory effects when tested against zymosan-induced peritonitis and experimental asthma models. These findings suggest that such compounds could be developed into effective treatments for inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Research has demonstrated that certain indoline derivatives can effectively kill glioblastoma cells resistant to conventional therapies. The mechanism involves the induction of methuosis, characterized by vacuolization without apoptosis, highlighting a novel approach to cancer treatment .

- Molecular Docking Studies : In silico analyses have suggested that indoline-based compounds can effectively bind to active sites on target enzymes like 5-LOX, supporting their potential as dual inhibitors . These studies provide a foundation for rational drug design targeting inflammatory pathways.

Propriétés

IUPAC Name |

2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11-7-8-16(18-2)13(9-11)15-10-12-5-3-4-6-14(12)17-15/h3-9,15,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDJTCJLYRWFDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.